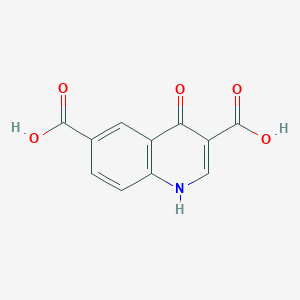

4-Hydroxyquinoline-3,6-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-3,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-9-6-3-5(10(14)15)1-2-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVYECNSCSEVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 4 Hydroxyquinoline 3,6 Dicarboxylic Acid

General Synthetic Routes to Substituted 4-Hydroxyquinoline (B1666331) Scaffolds

The construction of the quinoline (B57606) ring is often achieved through the formation of the new pyridine (B92270) ring onto a pre-existing benzene (B151609) ring. Several named reactions have become standard procedures for this transformation.

Classic Cyclization Reactions (e.g., Gould–Jacobs, Pfitzinger, Friedländer)

Gould-Jacobs Reaction: This is a widely used method for synthesizing 4-hydroxyquinolines. wikipedia.org The reaction sequence typically begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org This is followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis (saponification) of the ester group yields the corresponding carboxylic acid. wikipedia.org A key advantage of this method is the direct introduction of the 3-carboxy functionality. wikipedia.org

Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the opening of the isatin ring to form an intermediate that then condenses with the carbonyl compound and cyclizes to form the quinoline ring. wikipedia.org While this method is effective for producing 4-carboxyquinolines, it does not directly yield the 4-hydroxy-3-carboxy substitution pattern of the target molecule.

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group. organicreactions.orgwikipedia.org This reaction can be catalyzed by either acids or bases. organicreactions.org While versatile for the synthesis of various substituted quinolines, achieving the specific 4-hydroxy-3-carboxy substitution pattern requires carefully chosen starting materials. A variation, the Niementowski reaction, which is considered an extension of the Friedländer synthesis, utilizes anthranilic acid to produce 4-hydroxyquinolines. organicreactions.org

| Reaction | Key Reactants | Resulting Quinoline Substitution |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-hydroxy, 3-carboxy (from ester) |

| Pfitzinger | Isatin, Carbonyl compound | 4-carboxy |

| Friedländer | 2-Aminoaryl aldehyde/ketone, Compound with active methylene group | Variably substituted |

Multi-Component Reaction Approaches for Quinoline Ring Formation

Multi-component reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. rsc.org For quinoline synthesis, MCRs offer a convergent and atom-economical approach.

The Doebner reaction is a classic example of an MCR for the synthesis of quinoline-4-carboxylic acids, involving the reaction of an aromatic amine, an aldehyde, and pyruvic acid. nih.gov This approach allows for the introduction of diversity at the 2- and 4-positions of the quinoline ring. However, like the Pfitzinger reaction, it primarily yields 4-carboxyquinolines. More contemporary MCRs often employ various catalysts to facilitate the one-pot synthesis of highly functionalized quinolines, sometimes under greener reaction conditions. researchgate.net These reactions are prized for their operational simplicity and the ability to generate molecular diversity. rsc.org

Targeted Synthesis of 4-Hydroxyquinoline-3,6-dicarboxylic acid and Analogues

The synthesis of this compound requires a strategy that can control the placement of substituents on both the benzene and the newly formed pyridine ring.

Design and Selection of Precursors for Dicarboxylic Acid Functionality

To synthesize this compound, the logical approach is to use a starting material that already contains one of the desired carboxylic acid functionalities. Given the common quinoline synthesis strategies, a substituted aniline is the most practical choice for introducing the 6-carboxy group.

4-Aminobenzoic acid emerges as a prime precursor for this purpose. nih.govchemicalbook.comresearchgate.netnih.gov By using this molecule as the aniline component in a Gould-Jacobs type reaction, the 4-amino group participates in the ring formation, while the carboxylic acid at the para position remains as a substituent at the 6-position of the resulting quinoline ring. The other reactant would need to provide the carbons and functional groups for the 2, 3, and 4 positions of the quinoline ring, namely a three-carbon chain that can cyclize to form the 4-hydroxy and 3-carboxy functionalities. Diethyl ethoxymethylenemalonate is a suitable reagent for this role.

| Precursor for Quinoline Ring | Rationale | Resulting Functionality |

| 4-Aminobenzoic acid | The amino group participates in the cyclization, while the carboxylic acid at the para-position becomes the 6-carboxy group on the quinoline ring. | 6-carboxylic acid |

| Diethyl ethoxymethylenemalonate | Reacts with the aniline derivative to provide the atoms for the pyridine ring, leading to the 4-hydroxy and 3-carboxy (via ester hydrolysis) groups. | 4-hydroxy, 3-carboxylic acid |

Optimized Reaction Conditions and Catalytic Systems in Synthesis

Classical quinoline syntheses often require harsh reaction conditions, such as high temperatures and the use of strong acids or bases, which can be detrimental to sensitive functional groups like carboxylic acids. researchgate.net For the synthesis of this compound, where two such groups are present, optimization of reaction conditions is crucial.

In the context of a Gould-Jacobs approach using 4-aminobenzoic acid, the thermal cyclization step is typically conducted at high temperatures in a high-boiling solvent like diphenyl ether. google.com The subsequent hydrolysis of the ester at the 3-position is usually achieved with a strong base like sodium hydroxide. wikipedia.org Care must be taken to control the conditions to avoid decarboxylation, which can occur at high temperatures. wikipedia.org

Modern advancements have introduced catalytic systems to improve the efficiency and mildness of these reactions. For instance, various Lewis acids have been employed to catalyze Friedländer-type reactions. wikipedia.org In the context of MCRs, catalysts such as L-proline and ammonium (B1175870) acetate (B1210297) have been used to promote the synthesis of quinoline derivatives under greener conditions. researchgate.net For the specific synthesis of the target dicarboxylic acid, a systematic investigation of different catalysts and solvent systems would be necessary to find conditions that provide a good yield without degrading the desired product.

Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of quinolines aims to reduce the environmental impact of these processes. nih.gov Key areas of focus include the use of less hazardous solvents, the development of catalyst-free or recyclable catalyst systems, and the use of energy-efficient methods like microwave irradiation. researchgate.netnih.gov

Advanced Chemical Modifications and Derivatization Strategies

The inherent functionalities of this compound serve as versatile handles for a range of chemical modifications. These transformations can be directed at the carboxylic acid moieties, the quinoline ring itself, or the hydroxyl group, and can also be employed to construct new fused heterocyclic systems.

Functionalization of Carboxylic Acid Moieties (e.g., Esterification, Amidation)

The dual carboxylic acid groups at the C-3 and C-6 positions are primary sites for modification through esterification and amidation. These reactions are fundamental for creating derivatives with altered solubility, polarity, and biological activity.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved under various conditions, with the choice of method often depending on the desired selectivity and the scale of the reaction. Standard Fischer esterification, involving heating the dicarboxylic acid in an excess of a simple alcohol (e.g., methanol, ethanol) with a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), can lead to the formation of the corresponding diester. For more sensitive alcohol substrates or to achieve milder reaction conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are employed. Selective mono-esterification can be challenging and may require the use of protecting groups or carefully controlled stoichiometric addition of reagents.

Amidation: The formation of amides from the carboxylic acid groups introduces a key structural motif found in many biologically active molecules. Direct condensation with amines is typically facilitated by peptide coupling reagents to form a more reactive acyl intermediate. Common coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as N-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov The reaction of this compound with a variety of primary and secondary amines can thus furnish a library of mono- and di-amides. The use of a base-tolerant heterogeneous catalyst like niobium(V) oxide (Nb₂O₅) in a high-boiling solvent such as o-xylene (B151617) provides a sustainable method for the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Table 1: Representative Functionalization of Carboxylic Acid Moieties

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| Diesterification | Methanol (excess), H₂SO₄ (catalytic), reflux | Dimethyl 4-hydroxyquinoline-3,6-dicarboxylate |

| Diamidation | Benzylamine (2 equiv.), EDC, HOBt, DIPEA, DMF, rt | N³,N⁶-Dibenzyl-4-hydroxyquinoline-3,6-dicarboxamide |

| Monoesterification | 1. Ac₂O, Pyridine; 2. SOCl₂, CH₂Cl₂; 3. R-OH, rt | 4-Acetoxy-6-(alkoxycarbonyl)quinoline-3-carboxylic acid |

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring System

The electronic nature of the 4-hydroxyquinoline core, with its electron-donating hydroxyl group and electron-withdrawing carboxylic acid groups, dictates the regioselectivity of substitution reactions. The 4-hydroxyl group, existing in tautomeric equilibrium with the 4-quinolone form, strongly activates the ring towards electrophilic attack, particularly at the C-5 and C-7 positions. Conversely, nucleophilic substitution is generally more challenging and often requires the presence of a good leaving group on the ring.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation are expected to proceed at the positions activated by the hydroxyl group. For instance, nitration using nitric acid in a sulfuric acid medium would likely yield nitro derivatives with substitution at the C-5 or C-7 positions. The precise outcome can be influenced by reaction temperature and the specific nitrating agent used.

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is less common on the electron-rich quinoline ring unless a leaving group, such as a halogen, is present. If a halogen were introduced at a position like C-5 or C-7 via electrophilic substitution, it could subsequently be displaced by strong nucleophiles like amines, alkoxides, or thiolates, often under heated conditions in a polar aprotic solvent. The vicarious nucleophilic substitution (VNS) of hydrogen offers a method for direct amination of electron-deficient nitroquinolines, which could be a potential, albeit indirect, route for functionalizing the ring. nih.gov

Regioselective Transformations at the 4-Hydroxyl Group

The 4-hydroxyl group is a key site for derivatization, allowing for the synthesis of ethers and esters, which can significantly alter the compound's physicochemical properties.

O-Alkylation: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonation with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

O-Acylation: Esterification of the 4-hydroxyl group can be readily achieved by reaction with acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. For example, treatment with acetyl chloride would yield the 4-acetoxy derivative. This transformation is often used as a protecting strategy to prevent the hydroxyl group from interfering with reactions at other sites.

Table 2: Regioselective Transformations of the 4-Hydroxyl Group

| Transformation | Reagents and Conditions | Expected Product |

|---|---|---|

| O-Alkylation | Methyl iodide, K₂CO₃, DMF, 60 °C | 4-Methoxyquinoline-3,6-dicarboxylic acid |

| O-Acylation | Acetic anhydride, Pyridine, rt | 4-Acetoxyquinoline-3,6-dicarboxylic acid |

Application of Modified Mannich and Knoevenagel Reactions for C-3 Substitution

The classic Mannich and Knoevenagel reactions typically involve an active methylene group adjacent to an electron-withdrawing group. In the case of this compound, the C-3 position is already substituted with a carboxylic acid. Therefore, direct C-3 substitution via these reactions is not straightforward. However, a decarboxylative functionalization approach could potentially open up this position for further modification. researchgate.netnih.gov

If decarboxylation at the C-3 position could be selectively achieved, the resulting 4-hydroxyquinoline-6-carboxylic acid would possess an active C-3 proton, making it a suitable substrate for these reactions.

Modified Mannich Reaction: Following hypothetical decarboxylation, the resulting 4-hydroxyquinoline-6-carboxylic acid could undergo a Mannich reaction with formaldehyde (B43269) and a secondary amine (e.g., piperidine (B6355638), morpholine) to introduce an aminomethyl group at the C-3 position. This reaction is common for 4-hydroxyquinolines that are unsubstituted at C-3. rsc.org

Knoevenagel Condensation: Similarly, the decarboxylated intermediate could react with aldehydes in the presence of a basic catalyst (like piperidine or pyridine) in a Knoevenagel condensation. This would lead to the formation of a new carbon-carbon double bond at the C-3 position, yielding styryl-type derivatives. rsc.org

Formation of Novel Heterocyclic Fused Systems Incorporating the Quinoline Core

The functional groups of this compound can be utilized to construct fused heterocyclic rings, leading to more complex polycyclic systems. These reactions often involve intramolecular cyclization or condensation with bifunctional reagents.

One potential strategy involves the reaction of the 4-hydroxyl group and the adjacent C-3 carboxylic acid. For instance, reaction with a suitable 1,2-dielectrophile could lead to the formation of a new five- or six-membered ring fused to the quinoline core.

Another approach could involve derivatizing the existing functional groups to introduce reactive sites for cyclization. For example, conversion of the C-3 carboxylic acid to an acyl hydrazide, followed by reaction with a one-carbon electrophile, could lead to the formation of a fused triazole ring.

Furthermore, tandem reactions can be employed to build complex fused systems. For example, acid-catalyzed reactions of 4-hydroxyquinolones with propargylic alcohols can lead to the formation of fused pyran or furan (B31954) rings, resulting in pyrano[3,2-c]quinolones or furo[3,2-c]quinolones, respectively. While not demonstrated on the specific dicarboxylic acid substrate, this methodology highlights a potential pathway for creating novel fused systems.

Table 3: Potential Fused Heterocyclic Systems

| Fused Ring System | Potential Synthetic Precursor | General Reaction Type |

|---|---|---|

| Pyrano[3,2-c]quinoline | 4-Hydroxyquinoline-3-carboxylic acid ester | Reaction with a β-ketoester followed by cyclization |

| Furo[3,2-c]quinoline | 4-Hydroxyquinoline-3-carboxylic acid | Reaction with an α-haloketone followed by cyclization |

| Oxazolo[4,5-c]quinoline | 3-Amino-4-hydroxyquinoline derivative | Cyclocondensation with a carboxylic acid or equivalent |

Computational and Theoretical Investigations of 4 Hydroxyquinoline 3,6 Dicarboxylic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to characterizing the electronic nature and geometric structure of 4-Hydroxyquinoline-3,6-dicarboxylic acid. These computational approaches allow for a detailed analysis of ground state properties, molecular orbitals, and potential tautomeric forms, providing a comprehensive picture of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure and ground state properties of organic molecules. nih.govjmchemsci.comnih.gov For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are employed to determine its optimized geometric parameters. iosrjournals.orgresearchgate.net These calculations yield precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

The optimized geometry provides the most stable arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Theoretical calculations for related quinoline (B57606) derivatives have shown excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the DFT approach. iosrjournals.org The computed parameters for this compound serve as a foundation for further computational analyses, including vibrational and electronic spectra predictions.

| Parameter | Bond | Predicted Value (Å or °) | Parameter | Bond/Angle | Predicted Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | O-H (Hydroxy) | 0.97 | Bond Angle | C2-C3-C4 | 119.5 |

| Bond Length | C4-O (Hydroxy) | 1.35 | Bond Angle | C3-C4-O | 121.0 |

| Bond Length | C3-C(OOH) | 1.49 | Bond Angle | N1-C9-C4a | 118.0 |

| Bond Length | C6-C(OOH) | 1.50 | Bond Angle | C5-C6-C(OOH) | 120.5 |

| Bond Length | C=O (Carboxyl) | 1.22 | Bond Angle | O=C-OH (Carboxyl) | 123.0 |

| Bond Length | C-O (Carboxyl) | 1.36 | Bond Angle | C-O-H (Carboxyl) | 106.5 |

Note: The values in the table are illustrative and based on typical results from DFT calculations on structurally similar aromatic carboxylic acids and hydroxyquinolines.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system and the hydroxyl group, which act as electron-donating moieties. The LUMO, conversely, is likely distributed over the electron-deficient pyridine (B92270) ring and the electron-withdrawing carboxylic acid groups. This distribution dictates the molecule's behavior as an electron donor or acceptor in chemical reactions. Analysis of the FMOs helps in understanding potential sites for electrophilic and nucleophilic attack.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.50 |

| LUMO Energy (ELUMO) | -2.25 |

| Energy Gap (ΔE) | 4.25 |

Note: These values are representative for a molecule of this type and are used to illustrate the concepts of FMO analysis.

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: The theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govmdpi.com These calculations provide a predicted spectrum that can be compared with experimental data to confirm the molecular structure. The calculations account for the electronic environment of each nucleus, allowing for the assignment of specific peaks to individual atoms within the this compound structure. mdpi.com

| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |

|---|---|---|---|

| H2 | 8.8 - 9.0 | C2 | 145 - 148 |

| H5 | 8.2 - 8.4 | C3 | 115 - 118 |

| H7 | 7.8 - 8.0 | C4 | 170 - 175 |

| H8 | 7.6 - 7.8 | C6 | 130 - 133 |

| OH (C4) | 11.0 - 12.0 | COOH (C3) | 168 - 172 |

| COOH | 13.0 - 14.0 | COOH (C6) | 167 - 171 |

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. iosrjournals.org These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The predicted IR spectrum helps in the assignment of experimental FT-IR and FT-Raman bands. For this compound, characteristic vibrations would include O-H stretching from the hydroxyl and carboxyl groups, C=O stretching of the carboxyl groups, and C=C/C=N stretching from the quinoline ring. researchgate.netmdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.com This approach predicts the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as π→π* and n→π*. researchgate.netnih.gov For this compound, the calculations would likely predict strong absorptions in the UV region, arising from electronic transitions within the conjugated quinoline system. Solvent effects can also be incorporated into these models to simulate spectra in different environments. researchgate.net

4-Hydroxyquinolines are known to exhibit keto-enol tautomerism, existing in equilibrium between the 4-hydroxy (enol) form and the quinolin-4(1H)-one (keto) form. researchgate.net Computational studies are essential for determining the relative stability of these tautomers. researchgate.net By calculating the ground state energies of each tautomer, the equilibrium constant can be predicted. Studies on the parent 4-hydroxyquinoline (B1666331) have shown that the keto form is often the major tautomer in neutral aqueous solutions. researchgate.netnih.gov

For this compound, DFT calculations can be performed on both the enol and keto forms to evaluate their relative energies. The influence of the two carboxylic acid substituents on the tautomeric equilibrium can be assessed. Furthermore, the calculations can be performed in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM) to understand how the environment affects the stability of each tautomer. researchgate.net

| Tautomer | Gas Phase ΔE (kcal/mol) | Aqueous Phase ΔE (kcal/mol) |

|---|---|---|

| Enol Form (4-Hydroxy) | +2.5 | +1.0 |

| Keto Form (4-Oxo) | 0.0 (Reference) | 0.0 (Reference) |

Note: Values are hypothetical, illustrating that the keto form is generally more stable, especially in a polar solvent.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for investigating the dynamics of chemical reactions, providing a detailed understanding of reaction mechanisms that can be difficult to probe experimentally.

The synthesis of 4-hydroxyquinoline derivatives often proceeds through multi-step reactions like the Conrad-Limpach or Gould-Jacobs reactions. mdpi.comacs.org Computational modeling can be used to elucidate the mechanisms of these key synthetic steps. This involves mapping the potential energy surface of the reaction pathway, identifying reactants, intermediates, products, and, most importantly, the transition states that connect them.

Transition state analysis involves locating the first-order saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction. By calculating these energy barriers, chemists can understand the feasibility of a proposed mechanism, predict reaction rates, and identify the rate-determining step. While specific transition state analyses for the synthesis of this compound may not be extensively published, the methodology is well-established for related heterocyclic syntheses. Such studies would provide invaluable insight into optimizing reaction conditions to improve yield and selectivity.

Mechanistic Pathways of Derivatization Reactions

A thorough understanding of the mechanistic pathways of derivatization reactions is fundamental for the targeted synthesis of novel compounds with desired properties. While general reaction mechanisms for the derivatization of quinoline and its simpler carboxylic acid derivatives have been explored, specific computational studies detailing these pathways for this compound are not documented in available research.

Theoretical studies on related compounds often employ quantum chemical methods to elucidate reaction mechanisms. These investigations can map the potential energy surface of a reaction, identifying transition states and intermediates. For instance, the esterification of a carboxylic acid group, a common derivatization reaction, can be computationally modeled to understand the influence of catalysts and reaction conditions. hp.gov.in However, without specific studies on this compound, the precise energetic barriers and stereochemical outcomes of its derivatization reactions remain speculative.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of molecules. These computational methods provide a dynamic picture of molecular behavior, which is essential for predicting physical properties and biological activity.

The conformational flexibility of this compound, arising from the rotation of its two carboxylic acid groups, is a key determinant of its physical and chemical properties. A comprehensive conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This process is critical for understanding how the molecule might adopt different shapes in various environments. While general principles of conformational analysis are well-established, specific energy landscape mapping for this particular dicarboxylic acid derivative has not been reported.

The potential of a molecule to interact with biological targets, such as proteins and nucleic acids, can be predicted using in silico methods like molecular docking and molecular dynamics (MD) simulations. mdpi.comnih.gov These techniques are instrumental in drug discovery for identifying potential lead compounds and understanding their mechanism of action. nih.gov

Molecular docking studies would predict the preferred binding orientation of this compound within the active site of a target protein. Subsequent MD simulations could then be used to assess the stability of the predicted binding pose and to calculate the binding free energy. mdpi.comnih.gov Such simulations provide detailed information about the non-covalent interactions, including hydrogen bonds and van der Waals forces, that govern molecular recognition. Although these methods are widely applied to other quinoline derivatives, specific in silico predictions of the interactions of this compound with biological macromolecules are not currently available in published research. The application of these computational tools would be invaluable in elucidating the potential biological roles of this compound.

Biological Activity and Molecular Mechanisms of 4 Hydroxyquinoline 3,6 Dicarboxylic Acid in Research

Enzyme Modulation and Inhibition Mechanisms

The quinoline (B57606) ring system is a well-established pharmacophore known to interact with a variety of enzymes. The specific substitutions on 4-Hydroxyquinoline-3,6-dicarboxylic acid are predicted to influence its binding affinity and inhibitory potential against various enzymatic targets.

While direct studies on this compound are limited, the related class of 4-hydroxyquinoline-3-carboxylic acids has been investigated for its inhibitory effects on crucial metabolic enzymes, particularly dehydrogenases. nih.gov These enzymes are vital for cellular respiration and energy production.

Research has shown that derivatives of 4-hydroxyquinoline-3-carboxylic acid can inhibit various dehydrogenase enzymes, including malate (B86768) dehydrogenase (both cytoplasmic and mitochondrial) and lactate (B86563) dehydrogenase. nih.gov The inhibition is often specific, with certain structural modifications favoring interaction with one type of enzyme over another. For instance, more lipophilic (fat-soluble) versions of these compounds have demonstrated a clear preference for inhibiting the mitochondrial malate dehydrogenase. nih.gov The carboxylic acid group is crucial for these interactions, often forming key electrostatic bonds within the enzyme's active site. nih.gov Specifically, in enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), the carboxylate group can form a salt bridge with arginine residues and hydrogen bonds with other amino acids like glutamine, anchoring the inhibitor in place. nih.gov

Table 1: Investigated Dehydrogenase Inhibition by Related Quinolone Compounds

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| Malate Dehydrogenase | 4-hydroxyquinoline-3-carboxylic acids | Lipophilic derivatives show specificity for the mitochondrial enzyme. nih.gov |

| Lactate Dehydrogenase | 4-hydroxyquinoline-3-carboxylic acids | Demonstrates inhibition, allowing for comparative analysis of enzyme binding sites. nih.gov |

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival. nih.govnih.gov Its over-activation is a hallmark of many cancers, making it a significant target for therapeutic research. nih.gov The pathway is initiated by the activation of PI3K at the cell membrane, which in turn activates the kinase AKT, leading to a cascade of downstream effects that promote cell growth and inhibit apoptosis (programmed cell death). youtube.com

Although research specifically linking this compound to this pathway is not widely available, the broader quinoline scaffold is present in various kinase inhibitors. The PI3K/AKT pathway is known to be modulated by a wide range of small molecules, and the structural features of quinoline derivatives make them plausible candidates for interaction. researchgate.net The mechanism of such inhibitors often involves competing with ATP (the cell's energy currency) for binding to the kinase's active site, thereby blocking the signaling cascade. The specific functional groups on the quinoline ring would determine the affinity and selectivity for PI3K, AKT, or other kinases in the pathway. mdpi.com

The most well-documented activity of the quinolone class of compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair. youtube.com They manage the topology of DNA by introducing or removing supercoils. researchgate.net

The mechanism of action involves the quinolone molecule binding to the complex formed between the enzyme and DNA. nih.govmdpi.com This interaction traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks. nih.govresearchgate.net This triggers a cascade of events, including the inhibition of DNA synthesis and the induction of the bacterial SOS response, ultimately leading to cell death. nih.gov

In Gram-negative bacteria , the primary target for many quinolones is DNA gyrase. youtube.commdpi.com

In Gram-positive bacteria , topoisomerase IV is often the primary target. youtube.commdpi.com

The 4-keto and 3-carboxylic acid groups found in the quinolone core structure, which are present in this compound, are critical for this activity. They participate in binding to the enzyme-DNA complex, often mediated by a magnesium ion. mdpi.com

Beyond specific enzyme targets, the structural framework of quinoline carboxylic acids allows for interaction with multiple biochemical pathways. The PI3K/AKT pathway, for instance, influences a wide array of cellular processes including glucose metabolism, protein synthesis, and cell cycle progression. nih.gov Inhibition of this pathway can therefore have far-reaching consequences. Furthermore, the inhibition of metabolic enzymes like dehydrogenases directly impacts cellular energy production and biosynthetic pathways. nih.govnih.gov The ability of these compounds to generate reactive oxygen species (ROS) in some contexts can also trigger stress-response pathways and induce apoptosis. nih.gov

Antimicrobial Research Focus

The quinolone core is the basis for a major class of synthetic antibacterial agents. Research into new quinoline derivatives is often focused on overcoming antibiotic resistance and broadening the spectrum of activity.

The antibacterial effect of quinolone compounds is primarily due to their inhibition of DNA gyrase and topoisomerase IV, as detailed in section 4.1.3. nih.govnih.gov This leads to a bactericidal (bacteria-killing) effect. youtube.com

However, other mechanisms can contribute to their antimicrobial properties. Some quinoline derivatives have been shown to disrupt the integrity of the bacterial cell membrane, leading to the leakage of essential intracellular components like nucleic acids and proteins. nih.govresearchgate.netmdpi.com They can also inhibit bacterial motility, the production of exopolysaccharides, and the formation of biofilms, which are protective communities of bacteria that are often resistant to conventional antibiotics. researchgate.net The effectiveness of these compounds can vary significantly between Gram-positive and Gram-negative bacteria, partly due to differences in the structure of their cell walls, which can affect compound penetration. scienceopen.com

Table 2: Summary of Investigated Antibacterial Mechanisms of Quinolone and Hydroxyquinoline Derivatives

| Mechanism | Description | Bacterial Target |

|---|---|---|

| Primary Mechanism | ||

| Inhibition of DNA Gyrase & Topoisomerase IV | Traps the enzyme-DNA complex, causing lethal double-strand DNA breaks and halting replication. nih.govnih.gov | Gram-negative and Gram-positive bacteria. mdpi.com |

| Secondary Mechanisms | ||

| Cell Membrane Damage | Disrupts membrane integrity, causing leakage of vital cellular contents. nih.govresearchgate.net | Various bacteria, including Acidovorax citrulli. researchgate.net |

| Inhibition of Biofilm Formation | Prevents bacteria from forming protective biofilm communities. researchgate.net | Plant and human pathogens. researchgate.net |

Antifungal Research Implications

Derivatives of the quinoline core have demonstrated significant potential in the development of new antifungal agents. Research into 8-hydroxyquinoline (B1678124) derivatives, which share a structural similarity with the 4-hydroxyquinoline (B1666331) scaffold, has shown activity against various fungal pathogens. For instance, compounds like clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid have been found to be active against Candida species and dermatophytes. researchgate.net The minimum inhibitory concentration (MIC) for these compounds ranges from 0.031 to 1024 μg/ml, depending on the specific derivative and fungal strain. researchgate.net

Mechanistic studies suggest that these compounds can target the fungal cell wall. scienceopen.com Clioquinol, for example, has been observed to damage the cell wall and prevent the formation of pseudohyphae in Candida albicans, a key virulence factor. scienceopen.com Other derivatives appear to compromise the integrity of the cytoplasmic membrane. scienceopen.com Further studies have identified specific quinoline derivatives with good activity against Candida albicans, with some showing MIC values as low as 0.78 microg/mL. nih.gov This body of research underscores the potential of the quinoline framework as a basis for designing novel antifungal drugs. researchgate.netscienceopen.com

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Clioquinol | Candida spp. & Dermatophytes | 0.031–2 | researchgate.net |

| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp. & Dermatophytes | 1–512 | researchgate.net |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. & Dermatophytes | 2–1024 | researchgate.net |

| Compound 9 | Candida albicans | 0.78 | nih.gov |

| Compound 5a | Candida albicans | 1.56 | nih.gov |

Antiviral Properties and Mechanistic Studies (e.g., HIV-1 Integrase, Influenza Virus)

The quinoline scaffold has been identified as a crucial component in the development of antiviral agents, particularly inhibitors of HIV-1 integrase. This viral enzyme is essential for integrating a DNA copy of the viral genome into the host cell's genome, making it a prime target for antiretroviral therapy. nih.govresearchgate.net Quinolines have been investigated as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.govmdpi.com These compounds bind to the dimer interface of the integrase enzyme, away from the catalytic site, and induce an aberrant multimerization of the enzyme, which disrupts its function and blocks viral replication. nih.govmdpi.com

Research has shown that substitutions on the quinoline ring can significantly impact antiviral potency. nih.gov For example, the addition of a bromine atom at the 6 or 8 position of certain quinoline-based ALLINIs has been shown to confer better antiviral properties. nih.gov While structurally different, dicaffeoylquinic acids have also been identified as potent inhibitors of HIV-1 integrase, demonstrating activity in the micromolar range and inhibiting HIV-1 replication in cell cultures. nih.govresearchgate.net These findings highlight the importance of the quinoline and related structures as a foundation for designing novel inhibitors that target the crucial process of viral integration. nih.govnih.gov

Anti-Cancer Research Perspectives

Inhibition of Cellular Proliferation and Growth

Derivatives of 4-hydroxyquinoline have been the subject of extensive research for their anti-cancer properties, demonstrating significant inhibition of cellular proliferation across various cancer cell lines. nih.govnih.gov Studies have evaluated the cytotoxic effects of these compounds against colon cancer (HCT116), lung cancer (A549), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. nih.gov Certain modified 4-hydroxyquinolone analogues have shown promising results, with IC₅₀ values indicating potent anti-proliferative activity. nih.govmdpi.com

For example, one study identified a compound, designated B1, which exhibited IC₅₀ values of 2.89 µM and 3.26 µM against HCT-15 and HCC1937 cell lines, respectively. mdpi.com Another derivative, A32, showed IC₅₀ values of 10.93 µM and 11.35 µM against the same cell lines. mdpi.com Some derivatives have also demonstrated selective toxicity towards multidrug-resistant cancer cells when compared to non-resistant cells and normal fibroblasts. nih.gov The broad-spectrum activity and potency of these compounds highlight the potential of the 4-hydroxyquinoline scaffold in developing new anti-cancer therapeutics. nih.govnih.gov

Table 2: In Vitro Anti-proliferative Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 3a | HCT116 (Colon) | 148.3 | nih.gov |

| Compound 3b | HCT116 (Colon) | 162.0 | nih.gov |

| Compound B1 | HCT-15 (Colon) | 2.89 ± 0.78 | mdpi.com |

| Compound B1 | HCC1937 (Breast) | 3.26 ± 0.38 | mdpi.com |

| Compound A32 | HCT-15 (Colon) | 10.93 ± 0.71 | mdpi.com |

| Compound A32 | HCC1937 (Breast) | 11.35 ± 0.73 | mdpi.com |

Identification of Specific Molecular Targets within Cancer Pathways

Research into quinoline-based compounds has identified several specific molecular targets within cancer signaling pathways. One important area of investigation is the inhibition of receptor tyrosine kinases (RTKs), which are often dysregulated in various cancers. nih.gov Quinoline derivatives have been developed as inhibitors of c-Met, a receptor whose signaling pathway is upregulated in numerous cancers, contributing to tumor progression and metastasis. nih.gov Additionally, these compounds have been designed to target other key receptors like VEGFR and EGFR, as well as crucial downstream signaling pathways such as the PI3K/AkT/mTOR pathway, which regulates the cell cycle. nih.gov

Furthermore, quinolinol compounds have been found to target multiple cellular pathways to induce cell death. mdpi.com One such compound, SC-62-1, was shown to covalently bind to over 1500 proteins, significantly altering pathways related to carbon metabolism, RNA metabolism, and cellular responses to stress. mdpi.com This multi-targeting capability may be beneficial in overcoming the drug resistance that often develops with therapies targeting single proteins. mdpi.com Other studies have shown that flavonols like myricetin (B1677590) and kaempferol (B1673270) can induce apoptosis by inhibiting the PI3K/AKT/mTOR pathway in colon cancer cells. mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

Compounds based on the 4-quinolinol-3-carboxylic acid structure have demonstrated notable antioxidant properties and the ability to scavenge harmful free radicals. nih.gov Studies on dichloro-4-quinolinol-3-carboxylic acids revealed their efficacy in scavenging various types of radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS+•), the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and galvinoxyl radicals. nih.gov

The mechanism of antioxidant action for such phenolic compounds generally involves donating a hydrogen atom to a radical, which neutralizes the radical and interrupts chain reactions that can lead to cellular damage. nih.govmdpi.com The stability of the resulting antioxidant radical is a key factor in its efficacy. mdpi.com Quinolinol derivatives have also shown the ability to protect biological molecules from oxidative damage. For instance, specific derivatives efficiently protected DNA against oxidation mediated by hydroxyl radicals and other reactive species. nih.gov Furthermore, these compounds were able to retard the bleaching of β-carotene in a β-carotene-linoleic acid emulsion, indicating their capacity to inhibit lipid peroxidation. nih.gov This radical scavenging and protective ability suggests their potential as antiradical agents. nih.gov

Anti-Malarial Research Pathways

The 4-aminoquinoline (B48711) scaffold is historically significant in the fight against malaria, with chloroquine (B1663885) being a cornerstone of treatment for decades. nih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. nih.gov Research has focused on modifying the 4-aminoquinoline structure to create new compounds effective against these resistant parasites. nih.govnih.govacs.org

The proposed mechanism of action for 4-aminoquinolines involves their accumulation in the parasite's acidic digestive vacuole. researchgate.net Here, they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin. researchgate.net This leads to a buildup of toxic heme, which ultimately kills the parasite. researchgate.net Modern drug discovery efforts have produced new quinoline derivatives, such as quinoline-4-carboxamides, with potent in vitro activity in the low nanomolar range against chloroquine-resistant strains. nih.govacs.org Optimization of these leads has resulted in compounds with excellent oral efficacy in mouse models of malaria, demonstrating the continued importance of the quinoline core in anti-malarial research pathways. nih.govacs.org

Neurobiological Research Relevance for Analogous Quinoline Carboxylic Acids

While research specifically on this compound in neurobiology is limited, the broader class of quinoline carboxylic acids and their analogs has emerged as a significant area of investigation for potential therapeutic applications in neurodegenerative diseases. researchgate.netnih.gov These compounds are recognized for their diverse pharmacological activities, which include neuroprotective, antioxidant, and enzyme-inhibiting properties. nih.govnih.gov

The relevance of these analogs in neurobiological research stems from their ability to interact with multiple targets associated with the pathophysiology of complex disorders like Alzheimer's disease (AD) and Parkinson's disease (PD). researchgate.netnih.gov For instance, certain quinoline derivatives have been identified as inhibitors of key enzymes implicated in the progression of AD, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-site APP cleaving enzyme-1 (BACE1). researchgate.netmdpi.com By inhibiting cholinesterases, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132), a primary strategy for symptomatic treatment of AD. mdpi.com

A notable area of research is the development of quinoline carboxylic acid analogs as positive allosteric modulators of the M1 muscarinic acetylcholine receptor. nih.gov The M1 receptor is highly expressed in brain regions critical for memory and cognition, making it a key target for treating cognitive decline associated with AD. nih.gov Analogs like the quinolizidinone carboxylic acids have been developed to improve central nervous system (CNS) penetration and have shown enhanced efficacy in preclinical models of cognition. nih.gov

Furthermore, the neuroprotective potential of quinoline derivatives is a significant focus. nih.govresearchgate.net Some compounds have demonstrated the ability to protect neurons from damage, a crucial factor in slowing the progression of neurodegenerative diseases. researchgate.net Molecular dynamics simulations and docking studies have been employed to investigate quinoline derivatives as potential AChE inhibitors, with some showing high affinity for the enzyme's active site. nih.gov Research has highlighted specific dihydroxyl-quinoline-carboxylic acid esters as promising candidates for AChE inhibition. nih.gov The versatility of the quinoline scaffold allows for structural modifications to fine-tune properties like blood-brain barrier permeability and target engagement, making it a promising framework for the rational design of new neuroprotective drugs. nih.govresearchgate.net

| Analogous Compound Class | Neurobiological Target/Mechanism | Potential Therapeutic Application |

| Quinoline-piperonal hybrids | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Inhibition | Alzheimer's Disease mdpi.com |

| Quinolone/Quinolizidinone carboxylic acids | M1 Muscarinic Receptor Positive Allosteric Modulation | Cognitive Decline in Alzheimer's Disease nih.gov |

| Dihydroxyl-quinoline-carboxylic acid esters | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease nih.gov |

| General Quinoline Derivatives | Multi-target inhibition (AChE, BACE1), Neuroprotection, Antioxidant activity | Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) researchgate.netnih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. For the quinoline carboxylic acid class, these studies have been instrumental in identifying key structural features that govern their therapeutic effects and in designing more potent and selective analogs. nih.govnih.govbiointerfaceresearch.com

SAR investigations systematically alter the chemical structure of a parent molecule and assess the resulting impact on its biological activity. This approach has led to the discovery of highly potent inhibitors of various enzymes and receptors. For example, SAR studies on 4-quinoline carboxylic acid analogs as inhibitors of human dihydroorotate dehydrogenase (DHODH), a target for antiviral and anticancer therapies, revealed that specific substitutions on the quinoline core are critical for potent inhibition. nih.govnih.gov These studies provide crucial insights into the ligand-receptor interactions at a molecular level. nih.gov

QSAR takes this a step further by using statistical and computational methods to establish a mathematical correlation between the chemical structure and biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govucm.es For quinoline derivatives, numerous 2D and 3D-QSAR models have been developed for a wide range of biological activities, including anticancer, antimalarial, and antimicrobial effects. nih.govnih.govmdpi.com

The biological activity of quinoline carboxylic acids is highly dependent on the nature and position of various substituents on the quinoline ring system. SAR studies have consistently shown that even minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties. rsc.org

Key findings from SAR studies on different quinoline carboxylic acid analogs include:

Substituents at the C2-position: In the context of DHODH inhibitors, bulky and lipophilic groups at the C2-position, such as substituted biaryl moieties, are often necessary for high potency. nih.gov The specific nature of these substituents can fine-tune interactions within a hydrophobic channel of the enzyme's binding pocket.

The Carboxylic Acid at C4-position: The carboxylic acid group at the C4-position is frequently identified as a critical pharmacophore. nih.gov It often engages in essential interactions, such as forming salt bridges or hydrogen bonds with key amino acid residues in the target protein, anchoring the molecule in the active site.

Substituents on the Benzo Ring: Modifications on the benzo portion of the quinoline core, such as the introduction of fluorine at the C6-position, can significantly enhance inhibitory activity. nih.gov These substituents can influence the electronic properties of the ring system and establish additional favorable interactions with the target.

The table below summarizes the impact of substituent variations on the biological activity of selected quinoline carboxylic acid analogs.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Example Target |

| C2 | Bulky, lipophilic groups (e.g., biphenyl) | Increased inhibitory potency | Dihydroorotate Dehydrogenase (DHODH) nih.gov |

| C4 | Carboxylic Acid | Essential for binding and activity | Dihydroorotate Dehydrogenase (DHODH) nih.gov |

| C6 | Halogens (e.g., Fluorine) | Enhanced inhibitory activity | Dihydroorotate Dehydrogenase (DHODH) nih.gov |

| Benzo Ring | Various groups | Can modulate activity and selectivity rsc.org | Various Enzymes |

Predictive modeling, primarily through QSAR, is a powerful tool for designing new quinoline derivatives with desired biological activities before their actual synthesis. nih.gov These models use computed molecular descriptors—which quantify physicochemical properties like steric, electronic, and hydrophobic features—to build a predictive equation for biological activity. nih.gov

Various computational techniques are employed to develop robust QSAR models:

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are widely used. These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govmdpi.com For example, CoMSIA maps might indicate that bulky, electron-withdrawing groups in a specific region are favorable for enhancing antimalarial activity. nih.gov

Machine Learning: More recently, machine learning algorithms such as k-nearest neighbors (KNN), decision trees, and support vector regression have been applied to develop highly predictive QSAR models for quinoline derivatives. nih.gov These methods can handle complex, non-linear relationships between structure and activity. nih.gov

The predictive power of a QSAR model is rigorously evaluated using statistical metrics. A good model will have high values for the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²pred), as well as a low root mean squared error (RMSE). nih.govmdpi.comnih.gov For instance, a QSAR model for P-glycoprotein inhibitors based on quinoline derivatives achieved a high coefficient of determination (R²) of 95%, indicating a strong correlation between the predicted and experimental activities. nih.gov These validated models serve as valuable guides for the rational design and synthesis of new, more potent quinoline-based therapeutic agents. nih.govmdpi.com

| QSAR Model Type | Key Descriptors/Fields | Statistical Validation Metrics | Application Example |

| CoMFA (Comparative Molecular Field Analysis) | Steric and Electrostatic fields | q², R², R²pred | Anticancer, Antimalarial Activity nih.govmdpi.com |

| CoMSIA (Comparative Molecular Similarity Index Analysis) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | q², R², R²pred | Antimalarial Activity nih.govnih.gov |

| 2D-QSAR / Machine Learning | Topological, constitutional, and physicochemical descriptors | R², RMSE, MAE | P-glycoprotein Inhibition, Antimalarial Activity nih.govnih.gov |

Advanced Materials and Analytical Applications of 4 Hydroxyquinoline 3,6 Dicarboxylic Acid

Coordination Chemistry and Metal-Organic Framework (MOF) Design

4-Hydroxyquinoline-3,6-dicarboxylic acid serves as a highly versatile building block in the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid structure and multiple functional groups allow for the formation of diverse and stable architectures with potential applications in various fields.

The this compound molecule is an exceptional ligand for constructing coordination polymers due to its array of potential donor sites. These include the nitrogen atom of the quinoline (B57606) ring, the oxygen atom of the hydroxyl group, and the oxygen atoms from the two carboxylate groups. This multi-dentate character allows it to bind to metal centers in numerous ways, acting as a versatile building block for complex, multi-dimensional structures. nih.gov

N-heterocyclic polycarboxylic acids are well-regarded as excellent candidates for forming metal complexes because of their varied coordination possibilities. nih.govmdpi.com The carboxylate groups can coordinate to metal ions in monodentate, bidentate chelating, or bidentate bridging fashions. This flexibility allows the ligand to connect multiple metal centers, facilitating the formation of one-, two-, or three-dimensional frameworks. nih.gov In coordination polymers synthesized from analogous quinoline-dicarboxylate ligands and lanthanide ions, the ligand has been observed to act as a bridging or bridging-chelating unit that binds two to five metal centers through various coordination modes. nih.gov The presence of the hydroxyl group and the heterocyclic nitrogen atom introduces additional coordination sites, which can lead to the formation of stable chelate rings with metal ions and further extend the structural diversity. nih.gov This combination of a rigid aromatic backbone and multiple coordination sites makes this compound a prime candidate for designing robust and porous MOFs.

Table 1: Potential Coordination Sites and Modes of this compound

| Functional Group | Potential Donor Atom(s) | Common Coordination Mode(s) | Role in Framework Construction |

|---|---|---|---|

| Carboxylic Acid (-COOH) at C3 | Oxygen | Monodentate, Bidentate (Chelating, Bridging) | Links metal centers to form extended networks (1D, 2D, 3D) |

| Carboxylic Acid (-COOH) at C6 | Oxygen | Monodentate, Bidentate (Chelating, Bridging) | Extends connectivity and reinforces the framework structure |

| Hydroxyl (-OH) at C4 | Oxygen | Monodentate, Bridging | Participates in chelation with adjacent groups, enhances framework stability |

| Quinoline Nitrogen | Nitrogen | Monodentate | Acts as a coordination site, influencing the geometry around the metal center |

Hydrothermal and solvothermal methods are the most prevalent techniques for the synthesis of MOFs and coordination polymers from organic linkers like this compound. scispace.comresearchgate.net These methods involve reacting a metal salt with the organic ligand in a suitable solvent (such as water for hydrothermal synthesis, or an organic solvent like N,N-dimethylformamide (DMF) or ethanol (B145695) for solvothermal synthesis) in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. nih.govscispace.commdpi.com The mixture is heated to temperatures ranging from 100 to over 200°C for a period of hours to several days. mdpi.comscispace.com

Under these conditions of elevated temperature and autogenous pressure, the reactants dissolve and slowly crystallize, allowing for the formation of high-quality, well-ordered crystalline materials. mdpi.com The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio can significantly influence the resulting structure, dimensionality, and topology of the final product. mdpi.comrsc.org For instance, studies on lanthanide ions with quinoline-2,4-dicarboxylic acid have shown that temperature changes can lead to different crystalline phases and coordination environments. mdpi.com The solvothermal approach is considered a straightforward method where the reaction progresses within a precursor solution to yield the desired crystalline framework. scispace.com

Table 2: Typical Parameters in Hydrothermal/Solvothermal Synthesis of MOFs

| Parameter | Typical Range/Value | Influence on Synthesis |

|---|---|---|

| Temperature | 100 - 220 °C | Affects kinetics, solubility, and the final crystal phase and structure. mdpi.comrsc.org |

| Solvent | Water, DMF, Ethanol, Methanol, or mixtures | Influences solubility of reactants and can act as a template, affecting the final structure. scispace.comrsc.org |

| Reactants | Metal Salt (e.g., nitrates, chlorides), Organic Ligand | The choice of metal and ligand fundamentally determines the resulting MOF structure. nih.gov |

| Reaction Time | 1 - 3 days | Allows for slow crystal growth, leading to higher quality and larger crystals. mdpi.com |

| pH | Acidic, Neutral, or Basic | Affects the deprotonation state of the carboxylic acid groups, influencing coordination. researchgate.net |

The data obtained from SCXRD allows for the complete determination and refinement of the crystal structure, revealing how the this compound linkers connect the metal centers to form the extended network. rsc.org It can identify the presence of pores or channels within the structure and characterize their size and shape. researchgate.net In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) is a crucial alternative. PXRD is used to confirm the phase purity of the bulk synthesized material by comparing the experimental diffraction pattern to the one calculated from the single-crystal data. nih.govresearchgate.net It can also help identify the crystalline nature of microcrystalline powders. nih.gov

The unique properties of MOFs, such as their high porosity, large surface area, and tunable structures, make them promising materials for a wide range of applications. nih.govresearchgate.net MOFs derived from functional ligands like this compound are actively researched for several key areas.

Gas Adsorption and Separation: The inherent porosity and high surface area of MOFs make them excellent candidates for storing gases such as hydrogen and carbon dioxide. researchgate.netrsc.orgfrontiersin.org The ability to tune the pore size and introduce specific functional groups on the ligand can enhance the selectivity for certain gases, making these materials valuable for gas separation processes. researchgate.netrsc.org

Heterogeneous Catalysis: MOFs can serve as effective heterogeneous catalysts. nih.gov The metal centers can act as catalytic sites, while the organic linkers can be functionalized to participate in or influence the catalytic reaction. mdpi.com Their high surface area allows for a high density of accessible active sites, and the well-defined porous structure can impart size and shape selectivity to the catalytic process. nih.gov

Sensing: The luminescent properties often associated with ligands containing aromatic systems like quinoline can be harnessed for chemical sensing. nih.gov The fluorescence of a MOF can be quenched or enhanced upon interaction with specific analytes that enter the pores, providing a basis for a highly sensitive and selective sensor. nih.gov

Table 3: Potential Applications of MOFs Based on this compound

| Application Area | Relevant MOF Property | Mechanism/Principle |

|---|---|---|

| Gas Adsorption/Storage | High porosity, large surface area, tunable pore size. researchgate.net | Gas molecules physically adsorb onto the internal surfaces within the MOF's porous structure. rsc.org |

| Heterogeneous Catalysis | Accessible metal sites, functionalized linkers, high surface area. nih.gov | Metal nodes or functional groups on the linker act as active sites for chemical reactions. mdpi.com |

| Chemical Sensing | Luminescence, porosity, host-guest interactions. nih.gov | The presence of a target analyte within the MOF pores alters its fluorescent properties. nih.gov |

Development of Fluorescent Probes and Sensing Platforms

The quinoline core is a well-established fluorophore, known for its stable photophysical properties and good biocompatibility. rsc.org These characteristics make it an ideal scaffold for the design of fluorescent probes and sensors for various analytes and biological imaging applications.

The rational design of fluorescent probes based on the quinoline scaffold involves a modular approach to precisely control and tune their photophysical properties for specific applications. nih.govacs.org A key strategy is to engineer the molecule with distinct domains that serve different functions: a core fluorophore, a recognition unit (receptor) for the target analyte, and a signaling mechanism that translates the binding event into a change in fluorescence. nih.gov

Several principles guide the design of these fluorophores:

Modulation of Electronic Properties: The fluorescence properties, including absorption and emission wavelengths, are highly sensitive to the electronic structure of the quinoline ring. Attaching electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups (e.g., -COOH, -NO₂) to the aromatic system can predictably shift the emission spectra. nih.govnih.gov Electron-releasing substituents typically cause a red shift (longer wavelength) in absorption and emission. nih.gov

Photoinduced Electron Transfer (PET): A common sensing mechanism is Photoinduced Electron Transfer (PET). In this design, a receptor unit with a lone pair of electrons (like an amine or the quinoline nitrogen itself) is positioned near the fluorophore. In the "off" state, the fluorescence is quenched by electron transfer from the receptor to the excited fluorophore. Upon binding a target ion or molecule, this electron transfer is inhibited, "turning on" the fluorescence. rsc.org

Structural Modularity: Effective design often involves creating a scaffold with multiple points for chemical modification. This allows for the combinatorial development of diverse probes where one part of the molecule can be altered to tune fluorescence properties, while another part is modified to change its binding selectivity or cellular localization. nih.govacs.org

Biocompatibility and Solubility: For biological applications, probes must be non-toxic and soluble in aqueous media. nih.govacs.org The incorporation of functional groups like carboxylic acids not only serves as a coordination site but also enhances water solubility. acs.org

By applying these principles, researchers can create highly sensitive and selective fluorescent probes from quinoline derivatives for detecting metal ions, anions, and small molecules, as well as for live-cell imaging. nih.govrsc.org

Mechanisms of Fluorescence (e.g., Chelation-Enhanced Fluorescence, Excimer Formation, Ratiometric Responses)

The fluorescence properties of quinoline derivatives, such as this compound, are governed by several complex photophysical mechanisms. Research into structurally similar compounds provides a framework for understanding its potential behavior.

Chelation-Enhanced Fluorescence (CHEF): A primary mechanism observed in hydroxyquinoline compounds is Chelation-Enhanced Fluorescence. Many 8-hydroxyquinoline (B1678124) (8-HQ) derivatives are weakly fluorescent in their natural state due to an efficient excited-state intramolecular proton transfer (ESPT) process. mdpi.com Upon chelation with a metal ion, this ESPT pathway is inhibited, leading to a significant increase in fluorescence intensity, effectively turning the fluorescence "on". mdpi.com This principle is fundamental for designing sensors where the presence of a specific metal ion triggers a measurable light emission. The dual carboxylic acid and hydroxyl groups on this compound provide potent chelating sites, suggesting it could be a strong candidate for developing CHEF-based sensors.

Excimer Formation: Excimer formation is an excited-state phenomenon where two identical molecules form a transient dimer, resulting in a new, red-shifted emission band in the fluorescence spectrum. rsc.org This process is dependent on the concentration of the fluorophore and the ability of the molecules to form π-π stacking interactions in the excited state. rsc.orgrsc.org In certain hydroxyquinoline-based macrocycles, excimer emission has been observed at moderate concentrations due to intermolecular π-stacking. rsc.orgresearchgate.net The planar, aromatic structure of this compound makes excimer formation a plausible mechanism, particularly in aggregated states or when incorporated into larger molecular assemblies.

Ratiometric Responses: Ratiometric sensing is an advanced detection method that relies on changes in the ratio of fluorescence intensities at two different wavelengths. This approach offers greater accuracy by providing a self-calibrating system that is less susceptible to environmental fluctuations or instrument variations. nih.gov For quinoline and dicarboxylic acid derivatives, ratiometric responses are often engineered through competitive coordination or displacement assays. bohrium.comrsc.org For instance, a dual-emitting material can be designed where a fluorophore is attached to a quantum dot or another luminophore; the introduction of an analyte competitively binds and displaces the fluorophore, causing a change in the ratio of the two distinct emission peaks. bohrium.com Lanthanide-based metal-organic frameworks (MOFs) incorporating dicarboxylic acid ligands have also been developed for the ratiometric detection of biomarkers. nih.govrsc.org

Applications in Biochemical Sensing and Advanced Bioimaging Research

The unique chemical structure of this compound, combining a fluorescent quinoline core with metal-chelating carboxyl and hydroxyl groups, positions it as a promising platform for biochemical sensing and bioimaging applications. Research on analogous compounds highlights several areas of potential utility.

A significant application lies in the detection of bacterial biomarkers. bohrium.comrsc.org For example, 2,6-pyridinedicarboxylic acid (dipicolinic acid, DPA) is a major component of Bacillus anthracis spores, the causative agent of anthrax. bohrium.comrsc.org Fluorescent sensors have been developed using hydroxyquinoline derivatives that can detect DPA through a competitive coordination mechanism. bohrium.com In these systems, a dual-emitting probe is synthesized, and the presence of DPA causes a ratiometric change in fluorescence, enabling sensitive and selective detection. bohrium.com Given its structural similarity to the chelating agents used in these sensors, this compound could be investigated for creating new probes for anthrax and other bacterial pathogens.

Furthermore, quinoline derivatives are widely employed as fluorescent sensors for biologically important metal ions, such as Zn²⁺. nih.gov These ions play critical roles in numerous physiological processes, and their dysregulation is linked to various diseases. The ability of hydroxyquinolines to chelate with metal ions and produce a fluorescent response makes them ideal for imaging cellular ion concentrations. nih.gov The dicarboxylic acid functionality could further enhance selectivity and binding affinity for specific metal ions.

Another area of application is in targeting specific enzymes. Quinoline carboxylic acids have been identified as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme crucial for pyrimidine (B1678525) biosynthesis, which is a target in cancer and autoimmune disease therapy. nih.gov The development of fluorescently labeled inhibitors based on the this compound scaffold could enable the imaging and tracking of DHODH activity within cells, providing valuable insights into disease mechanisms and drug efficacy.

| Application Area | Target Analyte/Process | Sensing Principle | Relevant Research on Analogous Compounds |

| Pathogen Detection | 2,6-pyridinedicarboxylic acid (DPA) | Ratiometric fluorescence via competitive coordination | Detection of this anthrax biomarker using hydroxyquinoline-modified quantum dots. bohrium.comrsc.org |

| Bioimaging | Metal Ions (e.g., Zn²⁺) | Chelation-Enhanced Fluorescence (CHEF) | 8-hydroxyquinolines are common chelators used as zinc ion indicators in biological systems. nih.gov |

| Enzyme Activity | Dihydroorotate Dehydrogenase (DHODH) | Enzyme inhibition | Quinoline-based carboxylic acids have shown potent inhibition of DHODH. nih.gov |

Material Stabilization Research

Investigation as Stabilizers for Organic Polymers

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been identified as a novel class of stabilizers for protecting organic materials, particularly polymers, against degradation. google.com Research has shown their effectiveness when mixed into the bulk material or applied as a surface layer. google.com These compounds are suitable for stabilizing a wide range of polymers, including polyolefins like polypropylene (B1209903) and polyisobutylene. google.com The applications extend to various forms of polymer products, such as films, fibers, extruded articles, and molded objects, indicating broad compatibility and utility in the plastics industry. google.com The stabilizing action is crucial for materials that are frequently exposed to environmental stressors that can compromise their structural integrity and appearance over time. google.com

Research into Enhancements in Photostability and Thermal Stability

The primary function of 4-hydroxyquinoline (B1666331) carboxylic acid derivatives in material science is to protect organic materials from the damaging effects of light, oxygen, and heat. google.com These compounds act as effective UV absorbers, which is a key mechanism for enhancing photostability. google.com By absorbing harmful UV radiation, they prevent the initiation of photo-oxidative degradation pathways that lead to discoloration, embrittlement, and loss of mechanical properties in polymers.

In addition to photostability, these compounds contribute to improved thermal stability. google.com The degradation of polymers is often accelerated by heat, which can initiate chain scission and cross-linking reactions. The incorporation of hydroxyquinoline-based stabilizers helps to mitigate these thermal degradation processes. google.com Studies on related organometallic compounds, such as tris(hydroxyquinoline)gallium, have also demonstrated their ability to significantly improve the thermal stability of organic active layers in solar cells, indicating that the hydroxyquinoline moiety is robust at elevated temperatures. researchgate.net Copolymers derived from 8-hydroxyquinoline-5-sulphonic acid have also been shown to be thermally stable at high temperatures, further supporting the potential of the quinoline scaffold in creating heat-resistant materials. derpharmachemica.com

| Stabilization Property | Mechanism/Function | Protected Materials | Supporting Evidence |

| Photostability | Acts as a UV absorber, preventing light-induced degradation. | Plastics, paints, varnishes, oils. | Patent describes 4-hydroxyquinoline-3-carboxylic acid derivatives for protection against light. google.com |

| Thermal Stability | Protects against the harmful effects of heat and oxygen. | Organic polymers, active layers in organic electronics. | The same patent highlights protection against heat. google.com Related hydroxyquinoline materials show high thermal stability. researchgate.netderpharmachemica.com |

Academic Research in Agricultural Chemical Applications (e.g., Plant Growth Regulation, Fungicidal Properties)

Academic research has explored the potential of quinoline carboxylic acid derivatives in agriculture, focusing on their roles as plant growth regulators and fungicides.

Plant Growth Regulation: Closely related compounds, such as 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, have been utilized in the agricultural sector as plant growth regulators. chemimpex.com Plant growth regulators are substances that, in small concentrations, can modify physiological processes in plants, such as cell elongation, division, and differentiation. phytotechlab.com They are used to control plant height, enhance branching, and improve crop yields. ahdb.org.uk The specific mechanisms by which quinoline derivatives may influence plant growth are an area of ongoing research, but their structural features suggest potential interactions with endogenous plant hormone pathways.